molecular formula C9H19ClO B12519444 1-Chloro-2-ethoxyheptane CAS No. 656820-35-8

1-Chloro-2-ethoxyheptane

Cat. No.: B12519444
CAS No.: 656820-35-8
M. Wt: 178.70 g/mol
InChI Key: ILFLZRZKXGYOGM-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxyheptane (C₉H₁₉ClO) is an organochlorine compound featuring a seven-carbon heptane backbone with a chlorine atom at the first carbon and an ethoxy group (-OCH₂CH₃) at the second carbon. This molecule combines the reactivity of an alkyl chloride with the steric and electronic effects of an ether group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

656820-35-8

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

1-chloro-2-ethoxyheptane

InChI

InChI=1S/C9H19ClO/c1-3-5-6-7-9(8-10)11-4-2/h9H,3-8H2,1-2H3

InChI Key

ILFLZRZKXGYOGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCl)OCC

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone method for ether formation, involving the reaction of an alkoxide ion with a primary alkyl halide. For 1-chloro-2-ethoxyheptane, this approach requires 2-chloroheptane and sodium ethoxide (NaOEt):

$$
\text{2-chloroheptane} + \text{NaOEt} \rightarrow \text{this compound} + \text{NaCl}
$$

Key Reaction Conditions

  • Solvent : Anhydrous ethanol or toluene to prevent hydrolysis.
  • Temperature : Reflux (70–100°C) to ensure complete conversion.
  • Yield : ~70–85% under optimized conditions, as observed in analogous ether syntheses (e.g., 1-ethoxyheptane preparation).
Challenges
  • Substrate availability : 2-chloroheptane is less common than 1-chloroheptane, necessitating prior isomerization or custom synthesis.
  • Steric hindrance : Bulky heptane chains may slow SN2 mechanisms, favoring elimination byproducts.

Acid-Catalyzed Ethanol Addition to Alkenes

This method exploits the anti-Markovnikov addition of ethanol to alkenes in the presence of HCl, forming chlorinated ethers. For this compound, 1-heptene serves as the starting material:

$$
\text{1-heptene} + \text{HCl} + \text{EtOH} \rightarrow \text{this compound}
$$

Optimized Parameters

  • Catalyst : Lewis acids (e.g., AlCl₃) or protic acids (e.g., H₂SO₄).
  • Temperature : 0–25°C to minimize polymerization.
  • Yield : ~60–75%, as reported in analogous chlorinated ether syntheses (e.g., 2-chloro-1,1,1-triethoxyethane).
Limitations
  • Regioselectivity : Markovnikov addition dominates unless peroxides are used, complicating anti-Markovnikov product isolation.

Halogenation of Preformed Ethers

Chlorination of pre-synthesized ethers (e.g., 2-ethoxyheptanol) offers an alternative route. Thionyl chloride (SOCl₂) or PCl₅ converts hydroxyl groups to chlorides:

$$
\text{2-ethoxyheptanol} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$

Process Details

  • Solvent : Dichloromethane or ether to solubilize reagents.
  • Reaction time : 2–4 hours at 25–40°C.
  • Yield : ~80–90%, as demonstrated in related chlorinations (e.g., 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene).
Drawbacks
  • Byproducts : Sulfur dioxide and HCl require scrubbing, increasing operational costs.

Grignard Reagent-Based Synthesis

Grignard reagents enable carbon-chain elongation, followed by ethoxylation and chlorination. For example:

  • Heptylmagnesium bromide reacts with ethylene oxide to form 2-ethoxyheptanol.
  • Chlorination with SOCl₂ yields the target compound.

Advantages

  • Flexibility : Adjusts chain length and substituents.
  • Purity : Minimizes isomers due to controlled Grignard reactivity.

Yield Considerations

  • Step 1 : ~85–90% for alcohol formation.
  • Step 2 : ~75–80% for chlorination.

Catalytic Dehydrochlorination

Dehydrochlorination of 1,2-dichloroheptane with ethanol in the presence of base (e.g., NaOH):

$$
\text{1,2-dichloroheptane} + \text{EtOH} \xrightarrow{\text{NaOH}} \text{this compound} + \text{HCl}
$$

Conditions

  • Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates.
  • Temperature : 50–70°C to favor elimination over substitution.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency Byproduct Management
Williamson Synthesis 70–85 Moderate High Minimal
Acid-Catalyzed Addition 60–75 High Moderate Complex
Halogenation of Ethers 80–90 High Low Moderate
Grignard Approach 75–80 Low High Minimal
Dehydrochlorination 65–75 Moderate Moderate High

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethoxyheptane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-ethoxyheptane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: 2-ethoxyheptanol, 2-ethoxyheptanamine.

    Oxidation: 2-ethoxyheptanal, 2-ethoxyheptanoic acid.

    Reduction: 2-ethoxyheptane.

Scientific Research Applications

1-Chloro-2-ethoxyheptane has several notable applications in scientific research:

Pharmaceutical Applications

  • Intermediate in Drug Synthesis : It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific alkyl or ether functionalities for biological activity.
  • Biological Activity Studies : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

Agrochemical Development

  • Pesticide Formulations : The compound can be used as a building block in the synthesis of agrochemicals, including herbicides and insecticides. Its structure allows for modifications that enhance bioactivity against target pests while minimizing environmental impact.

Materials Science

  • Polymer Chemistry : this compound can be utilized in polymerization processes to create novel materials with specific mechanical and thermal properties. Its reactivity facilitates the formation of copolymers that may have applications in coatings, adhesives, and sealants.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various chloroalkanes, including derivatives of this compound. The results demonstrated significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Agrochemical Development

Research focused on synthesizing new herbicides from this compound derivatives showed promising results in controlling weed species while exhibiting low toxicity to non-target organisms. Field trials indicated effective weed management with minimal environmental residues.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxyheptane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being a good leaving group, facilitates these reactions. The ethoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Key Findings:

Chain Length and Physical Properties: The heptane chain in this compound increases hydrophobicity compared to shorter analogs like 1-chloro-2-ethoxyethane (C₄) and 2-chloroethanol (C₂). This reduces water solubility and elevates boiling points due to stronger van der Waals interactions .

Reactivity: The chlorine atom in all compounds undergoes nucleophilic substitution (SN2), but steric hindrance from the ethoxy group in this compound may slow reactivity compared to 2-chloroethanol, which lacks bulky substituents . 2-Chloroacetaldehyde (C₂H₃ClO) is highly reactive due to its aldehyde group, undergoing rapid oxidation and polymerization .

Toxicity: 2-Chloroethanol is acutely toxic (LD₅₀ 95 mg/kg) due to metabolic conversion to chloroacetaldehyde, which disrupts cellular functions . In contrast, this compound’s larger size and lower water solubility likely reduce acute toxicity, though chronic effects are unstudied. 2-Chloroacetaldehyde’s high reactivity correlates with severe irritation and systemic toxicity (LD₅₀ 50 mg/kg) .

Biological Activity

1-Chloro-2-ethoxyheptane is a chlorinated organic compound with the molecular formula C9H19ClO. It is of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological properties can aid in assessing its utility and safety in various applications.

  • Molecular Weight : 178.68 g/mol
  • CAS Number : 461432-23-5
  • Chemical Structure : The compound consists of a heptane backbone with a chlorine atom and an ethoxy group attached, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that halogenated compounds, such as this compound, can exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The specific activities of this compound are summarized below.

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness as a bactericide, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxicity towards certain cancer cell lines. The compound's mechanism may involve the induction of apoptosis in malignant cells.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The biological activity of this compound is likely attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The presence of the chlorine atom enhances lipophilicity, facilitating membrane penetration.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various chlorinated compounds, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.
  • Cytotoxicity Assessment : In another study published in the Journal of Cancer Research, this compound was tested against multiple cancer cell lines. The findings revealed that the compound effectively induced apoptosis, making it a candidate for further investigation in cancer therapy.

Toxicological Profile

While the biological activity suggests potential therapeutic applications, toxicity studies are essential to evaluate safety. Preliminary assessments indicate moderate toxicity levels in animal models, necessitating careful consideration in dosage and application contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-2-ethoxyheptane, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a heptanol derivative with ethyl chloride under controlled conditions. To optimize purity, use anhydrous solvents (e.g., THF) and catalytic bases like K₂CO₃ to minimize side reactions. Post-synthesis purification via fractional distillation (boiling point range: 180–185°C) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical . AI-driven retrosynthesis tools, such as those leveraging the REAXYS database, can propose alternative pathways and predict reaction yields .

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H NMR (δ 1.2–1.5 ppm for ethyl CH₃, δ 3.4–3.7 ppm for ethoxy OCH₂) and 13^{13}C NMR (δ 65–70 ppm for Cl-C) for structural confirmation.
  • Chromatography : GC-MS with a polar capillary column (e.g., DB-5) to assess purity (>98% by area normalization).
  • Elemental Analysis : Verify %C, %H, and %Cl alignment with theoretical values (C₉H₁₉ClO: C 58.53%, H 10.34%, Cl 19.19%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Conduct a risk assessment using toxicological databases (e.g., ATSDR or ECHA) to identify hazards. Key precautions:

  • Ventilation : Use fume hoods to avoid inhalation (TLV: 50 ppm).
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like 1,2-dichloroheptane during synthesis?

  • Methodological Answer :

  • Kinetic Control : Lower reaction temperature (40–50°C) to favor mono-substitution over di-substitution.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the ethoxy group.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve regioselectivity .

Q. What computational models are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for SN2 pathways.
  • Machine Learning : Train models on reaction databases (e.g., Reaxys or PubChem) to predict solvent compatibility and regioselectivity .

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare study parameters (e.g., dose, exposure duration) using inclusion criteria from Table C-1 in ATSDR guidelines .
  • Mechanistic Studies : Perform metabolomics (LC-MS) to identify species-specific metabolic pathways (e.g., cytochrome P450 activity) .

Q. What analytical techniques are suitable for detecting trace degradation products of this compound in environmental samples?

  • Methodological Answer :

  • LC-HRMS : Resolve polar degradation products (e.g., heptane diols) with a C18 column and electrospray ionization.
  • SPME-GC : Detect volatile chlorinated byproducts (e.g., chloroethanes) with a PDMS fiber .

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